molecular formula C12H15F2NO2S B5291175 N-cyclohexyl-2,5-difluorobenzenesulfonamide

N-cyclohexyl-2,5-difluorobenzenesulfonamide

货号 B5291175
分子量: 275.32 g/mol
InChI 键: SXKCGCXYMDQYFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2,5-difluorobenzenesulfonamide, also known as CFTR(inh)-172, is a small molecule that has been extensively studied for its potential as a therapeutic agent for cystic fibrosis (CF) treatment. This molecule is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a critical role in the regulation of ion transport across epithelial cells.

作用机制

N-cyclohexyl-2,5-difluorobenzenesulfonamide acts as a potent inhibitor of N-cyclohexyl-2,5-difluorobenzenesulfonamide by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the N-cyclohexyl-2,5-difluorobenzenesulfonamide channel, which leads to the inhibition of chloride ion transport across the epithelial cells. This mechanism of action is highly specific to N-cyclohexyl-2,5-difluorobenzenesulfonamide, making N-cyclohexyl-2,5-difluorobenzenesulfonamide a promising therapeutic agent for CF treatment.
Biochemical and Physiological Effects:
N-cyclohexyl-2,5-difluorobenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical models of CF. These effects include the restoration of normal ion transport function, the reduction of mucus production, and the prevention of bacterial infections in the lungs. Moreover, N-cyclohexyl-2,5-difluorobenzenesulfonamide has been shown to be well-tolerated and safe in animal models, suggesting its potential as a therapeutic agent for CF treatment.

实验室实验的优点和局限性

One of the main advantages of N-cyclohexyl-2,5-difluorobenzenesulfonamide is its high specificity for N-cyclohexyl-2,5-difluorobenzenesulfonamide, which makes it a promising therapeutic agent for CF treatment. Moreover, this molecule has been shown to be effective in combination with other N-cyclohexyl-2,5-difluorobenzenesulfonamide modulators, which can further improve the therapeutic outcomes for CF patients. However, one of the main limitations of N-cyclohexyl-2,5-difluorobenzenesulfonamide is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, further studies are needed to determine the optimal dosage and administration regimen for this molecule in CF patients.

未来方向

Several future directions can be pursued to further explore the potential of N-cyclohexyl-2,5-difluorobenzenesulfonamide as a therapeutic agent for CF treatment. These directions include the optimization of the synthesis method to improve the yield and purity of the compound, the development of novel formulations to improve its solubility and bioavailability, and the evaluation of its efficacy and safety in clinical trials. Moreover, further studies are needed to explore the potential of N-cyclohexyl-2,5-difluorobenzenesulfonamide in other diseases that involve the dysfunction of N-cyclohexyl-2,5-difluorobenzenesulfonamide, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.

合成方法

N-cyclohexyl-2,5-difluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,5-difluorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of pure N-cyclohexyl-2,5-difluorobenzenesulfonamide, making it suitable for large-scale production.

科学研究应用

N-cyclohexyl-2,5-difluorobenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for cystic fibrosis treatment. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and other complications. N-cyclohexyl-2,5-difluorobenzenesulfonamide is a protein that regulates the transport of chloride ions across the epithelial cells in the lungs and other organs. Mutations in the N-cyclohexyl-2,5-difluorobenzenesulfonamide gene result in the dysfunction of this protein, leading to the development of CF.
N-cyclohexyl-2,5-difluorobenzenesulfonamide has been shown to be a potent inhibitor of N-cyclohexyl-2,5-difluorobenzenesulfonamide, which can help to restore the normal ion transport function in CF patients. Several studies have demonstrated the efficacy of this molecule in preclinical models of CF, including animal models and human cell lines. Moreover, N-cyclohexyl-2,5-difluorobenzenesulfonamide has been shown to be effective in combination with other N-cyclohexyl-2,5-difluorobenzenesulfonamide modulators, such as ivacaftor and lumacaftor, which can further improve the therapeutic outcomes for CF patients.

属性

IUPAC Name

N-cyclohexyl-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKCGCXYMDQYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。